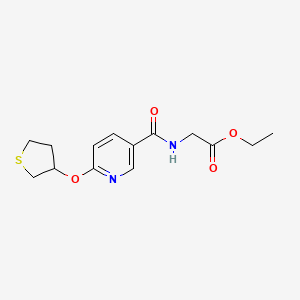

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate

Description

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate is a synthetic nicotinamide derivative characterized by a tetrahydrothiophene-ether substituent at the 6-position of the pyridine ring and an ethyl acetate moiety linked via an acetamide bridge. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involved in metabolic pathways.

Properties

IUPAC Name |

ethyl 2-[[6-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-2-19-13(17)8-16-14(18)10-3-4-12(15-7-10)20-11-5-6-21-9-11/h3-4,7,11H,2,5-6,8-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUNUJCSCBORTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CN=C(C=C1)OC2CCSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate typically involves multi-step organic reactions, which may include esterification, amide formation, and etherification. One common synthetic route could start with nicotinic acid, which undergoes esterification with ethanol to form ethyl nicotinate. This intermediate might then react with tetrahydrothiophenol under specific conditions to introduce the tetrahydrothiophen-3-yl ether moiety.

Industrial Production Methods

On an industrial scale, the production of this compound would focus on optimizing the reaction conditions to maximize yield and purity while minimizing by-products. Catalysts, temperature control, and solvent choices are crucial to scaling up the reactions from laboratory to production scale efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate can undergo various chemical reactions, including:

Oxidation: This might lead to the formation of sulfoxides or sulfones in the tetrahydrothiophenyl group.

Reduction: Reduction could impact the ester and amide functional groups, potentially leading to alcohols and amines.

Substitution: Halogenation or nitration of the nicotinamide ring might be feasible.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might serve as reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitric acid for nitration.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Alcohols and amines.

Substitution Products: Halogenated or nitrated nicotinamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, it serves as a precursor or intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

This compound might be studied for its biological activity, including its interaction with enzymes or receptors in biochemical pathways.

Medicine

Industry

In industrial applications, it could be used as an additive or a component in formulations requiring specific chemical properties imparted by its functional groups.

Mechanism of Action

The mechanism by which Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. For instance, the nicotinamide moiety might interact with NAD+ or NADP+ dependent enzymes, influencing cellular metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate and related compounds, supported by synthesis data and pharmacological insights.

Structural and Functional Insights:

Core Heterocycle Variation :

- The nicotinamide core in the target compound contrasts with the carbazole hybrid in Compound 7 and the benzothiazole in N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide . Nicotinamide derivatives often exhibit NAD+-mimetic enzyme inhibition, while benzothiazoles are associated with kinase or receptor antagonism .

- The tetrahydrothiophen-3-yloxy group in the target compound introduces a sulfur-containing saturated ring, enhancing lipophilicity compared to methoxy or trifluoromethyl substituents in analogs .

Bioactivity Trends :

- Compound 7 demonstrates potent glucose transport inhibition, attributed to the carbazole scaffold’s planar aromatic system, which facilitates π-π stacking with transporter proteins. The absence of such a system in the target compound suggests divergent biological targets .

- The benzothiazole analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) leverage electron-withdrawing CF3 groups to improve binding to hydrophobic enzyme pockets, a feature absent in the target molecule .

Synthetic Feasibility :

- The target compound’s synthesis likely follows amide coupling protocols similar to Compound 7 , but the tetrahydrothiophen-3-yloxy group may necessitate specialized protecting groups due to sulfur’s nucleophilicity .

Biological Activity

Ethyl 2-(6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its chemical properties, synthesis, and biological effects, supported by research findings and case studies.

Molecular Structure:

- Molecular Formula: C₁₄H₁₈N₂O₄S

- Molecular Weight: 310.37 g/mol

- CAS Number: 2034494-45-4

The compound features a nicotinamido group linked to a tetrahydrothiophen moiety, which contributes to its unique chemical properties and potential biological activities .

Synthesis

The synthesis of this compound typically involves the reaction of nicotinic acid derivatives with tetrahydrothiophen derivatives. The process includes esterification and amidation reactions under controlled conditions to yield the final product. Common reagents used in the synthesis include bases such as sodium hydroxide and catalysts to enhance reaction efficiency .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, which is crucial for its therapeutic potential .

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity: Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections .

- Antiviral Properties: It has been studied for its potential antiviral effects, particularly against viral pathogens, suggesting a role in antiviral drug development .

- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in various therapeutic contexts .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, highlighting its potential as an alternative antimicrobial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Streptococcus pneumoniae | 20 |

Study 2: Antiviral Activity

In another study focusing on antiviral activity, the compound was tested against influenza virus strains. Results showed a dose-dependent inhibition of viral replication, suggesting that this compound could serve as a lead compound for developing antiviral therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.